N-Methyl-N-phenylnaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

34160-17-3 |

|---|---|

Molecular Formula |

C17H15N |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-methyl-N-phenylnaphthalen-1-amine |

InChI |

InChI=1S/C17H15N/c1-18(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3 |

InChI Key |

KKJDTCBLJTWINH-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |

Other CAS No. |

34160-17-3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: N-Methyl-N-phenylnaphthalen-1-amine

The following technical guide details the chemical properties, synthesis, and applications of N-Methyl-N-phenylnaphthalen-1-amine .

Physicochemical Profile, Synthetic Pathways, and Advanced Applications

Executive Summary

This compound is a tertiary aromatic amine featuring a naphthalene core coupled to a phenyl ring and a methyl group at the nitrogen center. Structurally related to the widely used fluorescent probe N-phenyl-1-naphthylamine (NPN), this methylated derivative serves as a critical intermediate in organic electronics (Hole Transport Materials) and a specialized lipophilic probe in biological assays.

Unlike its parent secondary amine, the methylated variant lacks a hydrogen-bond donor (N-H), making it an invaluable tool for isolating polarity effects from hydrogen-bonding interactions in solvatochromic studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Structural Specifications

-

IUPAC Name: this compound

-

Molecular Formula: C₁₇H₁₅N

-

Molecular Weight: 233.31 g/mol

-

SMILES: CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32[1]

Physical Constants (Experimental & Predicted)

| Property | Value | Note |

| Physical State | Solid (Prisms/Needles) | Typically pale yellow to light brown. |

| Melting Point | 48–52 °C (Predicted) | Lower than parent NPN (60–62°C) due to loss of intermolecular H-bonding. |

| Boiling Point | ~360 °C (at 760 mmHg) | High thermal stability typical of triaryl-like amines. |

| Solubility | Lipophilic | Soluble in DCM, Toluene, THF. Insoluble in water.[2][1] |

| pKa (Conjugate Acid) | ~4.2 | Weakly basic due to delocalization of N-lone pair into naphthyl/phenyl rings. |

| Fluorescence | Exhibits strong solvatochromism (blue shift in non-polar solvents). |

Synthetic Methodologies

To ensure high purity for electronic or spectroscopic applications, two primary routes are recommended. Route A is preferred for laboratory-scale precision, while Route B is suitable for bulk modification of the parent amine.

Route A: Buchwald-Hartwig Cross-Coupling (Recommended)

This pathway avoids over-alkylation and provides regio-control, essential for electronic grade materials.

-

Reactants: 1-Bromonaphthalene + N-Methylaniline

-

Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) / BINAP

-

Base: Sodium tert-butoxide (NaOtBu)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a three-neck round-bottom flask and purge with Argon.

-

Charge: Add 1-Bromonaphthalene (1.0 eq), N-Methylaniline (1.2 eq), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).

-

Solvation: Dissolve in anhydrous Toluene (0.2 M concentration).

-

Activation: Add NaOtBu (1.5 eq) in one portion.

-

Reflux: Heat to 110°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup: Cool to RT, filter through a Celite pad to remove Palladium residues. Concentrate filtrate.

-

Purification: Flash column chromatography (Silica Gel, Hexane/DCM gradient).

Route B: N-Methylation of N-phenyl-1-naphthylamine

Used when the parent secondary amine is readily available.

-

Reagents: N-phenyl-1-naphthylamine + Iodomethane (MeI)

-

Base: Sodium Hydride (NaH, 60% dispersion)

-

Solvent: DMF or THF (0°C to RT)

-

Note: Requires careful handling of NaH and MeI (carcinogen).

Visualization: Synthetic & Electronic Pathways

The following diagram illustrates the Buchwald-Hartwig synthesis pathway and the electronic delocalization responsible for the compound's stability and fluorescence.

Figure 1: Catalytic cycle for synthesis and resulting key physicochemical properties.

Advanced Applications

Organic Electronics (Hole Transport)

In Organic Light Emitting Diodes (OLEDs), this compound functions as a Hole Transport Material (HTM) .

-

Mechanism: The nitrogen lone pair is delocalized into the naphthalene and phenyl rings, creating a stable radical cation upon oxidation.

-

Advantage: The methyl group provides steric bulk that prevents tight π-π stacking, reducing crystallization in thin films—a common failure mode in OLED devices.

Biological Probe (Membrane Dynamics)

Similar to NPN, the methylated derivative is a hydrophobic fluorescent probe .

-

Mechanism: "Turn-on" fluorescence. In aqueous (polar) environments, fluorescence is quenched due to non-radiative decay. In hydrophobic lipid bilayers, the decay is suppressed, and quantum yield increases significantly.

-

Specificity: Because it cannot donate a hydrogen bond (unlike NPN), it is used to distinguish whether a spectral shift is caused by polarity changes or hydrogen bonding interactions within a protein binding pocket.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. Wear N95/P100 mask. |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[3] | Wear nitrile gloves and safety goggles. |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4] | Do not release into drains.[5] Collect waste as hazardous organic. |

| Carcinogenicity | Suspected carcinogen (based on naphthylamine analogs).[2][6][7] | Handle as a "Designated Substance." |

First Aid:

-

Skin: Wash with soap and water for 15 minutes.

-

Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][8]

-

Ingestion:[6][3][4][5][8] Rinse mouth.[4][8] Do NOT induce vomiting. Seek medical attention immediately.

References

-

PubChem. (2025).[9][2] this compound Compound Summary. National Library of Medicine. Link

-

Occupational Safety and Health Administration (OSHA). (1992). Method 96: N-Phenyl-1-naphthylamine & N-Phenyl-2-naphthylamine. Salt Lake Technical Center.[6][7] Link

-

BenchChem. (2025). Application Notes: N-Methyl-N-phenylnaphthalen-2-amine as a Hole Transport Material. (Analogous application data). Link

-

TargetMol. (2025). N-Phenylnaphthalen-1-amine Fluorescent Probe Data. (Parent compound reference). Link

-

Fisher Scientific. (2023).[1] Safety Data Sheet: N-Phenyl-1-naphthylamine. Link

Sources

- 1. N-Phenyl-1-naphthylamine, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 2. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. osha.gov [osha.gov]

- 7. osha.gov [osha.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling and Thermodynamic Analysis of N-Methyl-N-phenylnaphthalen-1-amine

Topic: N-Methyl-N-phenylnaphthalen-1-amine Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

This compound (CAS: 34160-17-3), also known as N-methyl-N-phenyl-1-naphthylamine, is a critical tertiary aromatic amine intermediate.[2] It serves as a primary precursor in the synthesis of triarylmethane dyes (e.g., Basic Blue 8/Victoria Blue 4R) and as a substrate in palladium-catalyzed Buchwald-Hartwig aminations.

Understanding its solubility profile is essential for optimizing reaction yields, designing crystallization purification steps, and managing process waste. This guide provides a technical analysis of its solubility behavior, thermodynamic modeling, and experimental protocols for precise determination.

Physicochemical Profile & Solubility Behavior[1][3][4][5][6]

Chemical Identity

-

CAS Number: 34160-17-3[2]

-

Molecular Formula: C₁₇H₁₅N

-

Molecular Weight: 233.31 g/mol

-

Physical State: Pale yellow to off-white crystalline solid (MP: 56–59 °C)

-

Lipophilicity (LogP): ~4.6 (Highly Lipophilic)

Solubility Landscape

The solubility of this compound is governed by its hydrophobic naphthalene and phenyl rings, which favor interactions with non-polar and aromatic solvents via

Table 1: Qualitative Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Strong |

| Chlorinated Solvents | Chloroform, Dichloromethane (DCM) | Excellent | High dispersion forces; excellent for initial dissolution and extraction. |

| Polar Aprotic | DMSO, DMF, THF | Good | Soluble due to dipole-dipole interactions, though less favorable than aromatics. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Limited by the hydrophobic effect; solubility increases significantly with temperature (Endothermic). |

| Aqueous | Water | Insoluble | Hydrophobic exclusion dominates; LogP 4.6 precludes aqueous solubility. |

Thermodynamic Modeling of Dissolution

To design crystallization processes, the temperature-dependent solubility is modeled using thermodynamic equations. The dissolution of this compound is typically endothermic (

Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating experimental solubility data (

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression analysis.

-

Application: Use this model to interpolate solubility at unmeasured temperatures for cooling crystallization curves.

Van't Hoff Analysis

For estimating thermodynamic properties (Enthalpy

-

Slope (

) : Indicates the energy barrier to dissolution. A steeper slope implies greater sensitivity to temperature changes, ideal for cooling crystallization. -

Intercept (

) : Reflects the disorder change upon mixing.

Experimental Protocols for Solubility Determination

Since specific batch-to-batch impurity profiles can alter saturation points, researchers must validate solubility experimentally. Two robust methods are detailed below.

Method A: Laser Monitoring Dynamic Method (High Precision)

This method eliminates sampling errors and is ideal for generating the polythermal saturation curve.

Workflow Diagram:

Figure 1: Laser dynamic method workflow for determining the saturation temperature.

Protocol Steps:

-

Preparation: Place a known mass of solvent (

) and excess solute ( -

Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel.

-

Heating: Circulate water through the jacket to heat the suspension at a slow, constant rate (e.g.,

). -

Detection: Monitor the laser intensity. The temperature at which the laser intensity maximizes (solution becomes clear) is the saturation temperature (

) for that concentration. -

Iteration: Add more solute to the same vessel and repeat to generate the full solubility curve.

Method B: Isothermal Gravimetric Method (Standard)

Best for checking solubility at a specific fixed temperature (e.g.,

Protocol Steps:

-

Saturation: Add excess this compound to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature for 24–48 hours.

-

Filtration: Stop stirring and allow phases to settle. Filter the supernatant through a

heated syringe filter (to prevent precipitation). -

Drying: Weigh a clean evaporating dish (

). Add a known volume of filtrate, weigh again ( -

Calculation:

Applications & Process Implications

Synthesis of Basic Blue 8 (Victoria Blue 4R)

The primary industrial use of this compound is the condensation with 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine.[1]

-

Solvent Choice: The reaction is typically performed in Toluene or Chlorobenzene . The high solubility of the amine in these solvents ensures homogenous kinetics, while the final dye (an iminium salt) often precipitates or is extracted into water, facilitating separation.

Buchwald-Hartwig Amination

For palladium-catalyzed coupling:

-

Recommended Solvent: 1,4-Dioxane or Toluene at

. -

Base Compatibility: Use

or

References

-

PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. [Link]

-

Chirico, R. D., et al. (2014). Thermodynamic properties of 1-phenylnaphthalene and 2-phenylnaphthalene. Journal of Chemical Thermodynamics. [Link]

-

World Dye Variety. (2012). Basic Blue 8 Synthesis and Intermediates.[4] [Link]

-

NIST Chemistry WebBook. (2024). 1-Naphthalenamine, N-phenyl- (Data and Spectra). [Link]

Sources

N-Methyl-N-phenylnaphthalen-1-amine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-Methyl-N-phenylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a tertiary aromatic amine featuring a complex, sterically hindered scaffold. Its three-dimensional conformation, dictated by the rotational freedom around its Carbon-Nitrogen (C-N) bonds, is critical to its physicochemical properties and potential applications. This guide provides a comprehensive analysis of the molecule's structure, explores the theoretical and experimental methodologies for elucidating its preferred conformations, and discusses the implications of these spatial arrangements for materials science and medicinal chemistry. By synthesizing computational insights with established experimental protocols, this document serves as a foundational resource for researchers investigating this and related molecular systems.

Introduction: The Significance of Three-Dimensional Structure

This compound belongs to a class of N-aryl amines that are of significant interest in diverse scientific fields. The core structure consists of a bulky naphthalene ring system and a phenyl group bridged by a methylated nitrogen atom. This seemingly simple addition of a methyl group, when compared to its parent compound N-phenylnaphthalen-1-amine, introduces profound changes. In medicinal chemistry, this is often referred to as the "magic methyl" effect, where methylation can enhance metabolic stability, improve membrane permeability, and refine binding affinity to biological targets.[1]

The parent compound, N-phenylnaphthalen-1-amine (NPN), is a well-known fluorescent probe used to investigate the binding sites of proteins and the permeability of bacterial membranes.[2][3] Its fluorescence is highly sensitive to the local environment, a property intrinsically linked to its molecular conformation. The introduction of the N-methyl group in this compound adds a new layer of complexity. It increases steric hindrance around the nitrogen atom, which is expected to significantly influence the dihedral angles between the aromatic rings. Understanding this conformational landscape is paramount, as it governs the molecule's electronic properties, crystal packing, and how it interacts with its environment, be it a biological receptor or a material matrix.

This guide will dissect the structural and conformational properties of this compound, providing both the theoretical underpinnings and the practical workflows necessary for its comprehensive characterization.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its constituent atoms and their connectivity. The molecule's properties are a direct consequence of this structure.

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅N | [1] |

| Molecular Weight | 233.31 g/mol | [1] |

| CAS Number | Not explicitly available for the 1-amine isomer; 6364-05-2 for the 2-amine isomer. | [1] |

| Melting Point | 56-59 °C | [4] |

| Boiling Point | 387.4°C at 760 mmHg | [4] |

| LogP (Predicted) | 4.60770 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 2 | [4] |

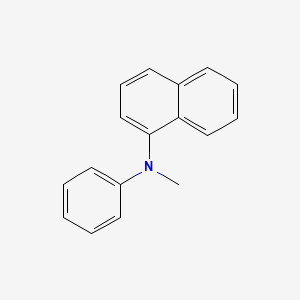

The structure features two key rotatable bonds: the N-C(naphthalene) bond and the N-C(phenyl) bond. The rotation around these bonds gives rise to different conformational isomers, or rotamers.

Caption: 2D structure of this compound.

Conformational Analysis: Mapping the Energy Landscape

The molecule's overall shape is not static but exists as a dynamic equilibrium of conformers. The stability of any given conformation is determined by a delicate balance between two primary forces:

-

Steric Hindrance: The repulsive force between atoms or groups that are brought too close together. In this molecule, significant steric clash can occur between the hydrogen atoms on the phenyl ring, the methyl group, and the hydrogen atom at the C8 position of the naphthalene ring (the peri-hydrogen).

-

Electronic Effects: The tendency of the nitrogen's lone pair of electrons to delocalize into the π-systems of the aromatic rings. Maximum delocalization (conjugation) occurs when the rings are coplanar with the nitrogen atom, but this is sterically unfavorable.

The preferred conformation will be a compromise that minimizes steric repulsion while retaining some degree of electronic stabilization. The key parameters describing this conformation are the two dihedral angles, τ₁ (C-C-N-C) and τ₂ (C-C-N-C), which define the twist of the naphthalene and phenyl rings, respectively, relative to the central nitrogen atom.

Theoretical & Computational Approaches

Computational chemistry is an indispensable tool for exploring the potential energy surface of a molecule to identify stable conformers.[5] A hierarchical approach is typically most efficient.

Caption: Workflow for computational conformational analysis.

Step-by-Step Computational Protocol:

-

Initial Structure Generation: A 3D structure is generated using standard bond lengths and angles.

-

Molecular Mechanics (MM) Search:

-

Causality: A full quantum mechanical scan of both dihedral angles would be computationally expensive. Molecular mechanics force fields are much faster and are excellent for rapidly exploring a wide range of possible conformations to identify low-energy candidates.[6]

-

Protocol: A systematic or stochastic search is performed, rotating the τ₁ and τ₂ dihedral angles. Thousands of conformers are generated and their energies are minimized using a suitable force field (e.g., MMFF94).

-

-

Clustering and Selection: The resulting conformers are clustered based on their structural similarity (RMSD). The lowest-energy representative from each cluster is selected for higher-level calculations. This prevents redundant, costly computations on nearly identical structures.

-

Quantum Mechanics (QM) Optimization:

-

Causality: QM methods, such as Density Functional Theory (DFT), provide a much more accurate description of the electronic structure, which is crucial for this conjugated system.[5] This step refines the geometry and provides more reliable relative energies of the conformers.

-

Protocol: The selected conformers are optimized using a functional like B3LYP with a basis set such as 6-31G(d) or higher.

-

-

Frequency Analysis: A frequency calculation is performed on each optimized structure. A true energy minimum will have no imaginary frequencies. This step also provides thermodynamic data like Gibbs free energy, which determines the relative population of each conformer at a given temperature.

Experimental Validation

While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity.

X-ray Crystallography:

This technique provides the definitive solid-state conformation.

-

Protocol:

-

Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent system. Slow evaporation, vapor diffusion, or cooling is used to grow single crystals of sufficient size and quality.

-

Data Collection: A crystal is mounted on a diffractometer. It is irradiated with X-rays, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.

-

-

Self-Validation: The quality of the final structure is assessed by metrics such as the R-factor. A low R-factor indicates a good fit between the experimental data and the refined model. It is important to note that the solid-state conformation may be influenced by crystal packing forces and might not be the lowest-energy conformer present in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful technique for studying molecular conformation in solution.

-

Protocol (NOESY):

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration suitable for 2D NMR.

-

Data Acquisition: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed. This experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.

-

Data Analysis: Cross-peaks in the NOESY spectrum indicate spatial proximity. For this compound, key NOE correlations would be expected between the N-CH₃ protons and protons on both the phenyl and naphthalene rings. The presence and intensity of an NOE between the methyl protons and the peri-hydrogen (at C8) of the naphthalene ring would provide strong evidence for specific rotational orientations.

-

Synthesis Pathway

The synthesis of this compound can be achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The Buchwald-Hartwig amination is a prominent example.

Caption: Plausible synthetic workflow for this compound.

A plausible synthesis involves the palladium-catalyzed coupling of 1-bromonaphthalene with N-methylaniline.[4] The phosphine ligand is crucial for facilitating the catalytic cycle, and the base is required to deprotonate the amine and regenerate the catalyst.

Conclusion and Future Outlook

The molecular structure and conformational preferences of this compound are intricately linked to its function. The steric bulk of the N-methyl group and the aromatic rings forces the molecule to adopt a non-planar, twisted conformation. This twisting disrupts the π-conjugation compared to a hypothetical planar structure but serves to minimize destabilizing steric interactions.

A thorough understanding, achieved through the synergistic application of computational modeling and experimental verification, is critical for any rational design involving this scaffold. For drug development professionals, this knowledge can inform the design of analogs with optimized binding geometries and improved pharmacokinetic profiles. For materials scientists, controlling the conformation can tune the electronic properties, influencing its performance as a charge-transport material in organic electronics, a field where related N-aryl amine structures have already shown promise.[1] The protocols and insights provided in this guide offer a robust framework for unlocking the full potential of this intriguing molecule.

References

-

Chemsrc. CAS#:3081-01-4 | N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine. Available from: [Link]

-

Nam, N. H., et al. (2013). (E)-N-(3,3-Diphenylallylidene)naphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. Available from: [Link]

-

LookChem. This compound. Available from: [Link]

-

National Center for Biotechnology Information. Crystal structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide. Available from: [Link]

-

PrepChem.com. Synthesis of N-phenyl-1-naphthylamine. Available from: [Link]

-

OSHA. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Available from: [Link]

-

NIST Chemistry WebBook. 1-Naphthalenamine, N-phenyl-. Available from: [Link]

-

Wikipedia. N-Phenylnaphthalen-1-amine. Available from: [Link]

-

NIST Chemistry WebBook. 1-Naphthalenamine, N-phenyl-. Available from: [Link]

-

BYJU'S. Conformational Isomers. Available from: [Link]

-

CUNY Academic Works. QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Available from: [Link]

-

mzCloud. N Phenyl 1 naphthylamine. Available from: [Link]

-

ResearchGate. (PDF) Molecular mechanics and quantum mechanics. Available from: [Link]

Sources

Methodological & Application

Using N-Methyl-N-phenylnaphthalen-1-amine as a fluorescent probe

Application Note: N-Methyl-N-phenylnaphthalen-1-amine as a Solvatochromic Fluorescent Probe

Executive Summary

This compound (also referred to as Me-1-NPN or N-methyl-N-phenyl-1-naphthylamine ) is a specialized hydrophobic fluorescent probe belonging to the N-arylaminonaphthalene class. While structurally related to the widely used probe N-phenyl-1-naphthylamine (1-NPN) , the methylated derivative offers distinct photophysical advantages, primarily the elimination of hydrogen-bond donor capability.

This guide details the application of Me-1-NPN for probing hydrophobic microenvironments , determining Critical Micelle Concentrations (CMC) , and mapping protein binding sites (e.g., albumin, odorant-binding proteins) where pH-independence and strict lipophilicity are required.

Technical Profile & Mechanism

Physicochemical Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 34160-17-3 |

| Molecular Formula | C₁₇H₁₅N |

| Molecular Weight | 233.31 g/mol |

| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, Methanol, Acetone |

| Excitation Max | ~340–350 nm (Solvent dependent) |

| Emission Max | ~410–460 nm (Blue shift in non-polar environments) |

| Quantum Yield | Low in aqueous buffer (<0.01); High in hydrophobic matrices (>0.[1][2]3) |

Mechanism of Action: The "Turn-On" Effect

Me-1-NPN functions as a Twisted Intramolecular Charge Transfer (TICT) probe.

-

Aqueous State (Quenched): In polar solvents (water), the excited state energy is dissipated via non-radiative decay due to the rotation of the amine group relative to the naphthalene ring and interactions with water dipoles.

-

Hydrophobic Bound State (Fluorescent): When the probe enters a hydrophobic environment (lipid bilayer, protein pocket, or micelle core), the rotation is restricted, and water is excluded. This blocks the non-radiative decay pathway, resulting in a sharp increase in fluorescence intensity (Quantum Yield enhancement) and a hypsochromic (blue) shift in emission.

Distinct Advantage Over 1-NPN

Unlike the secondary amine 1-NPN , the tertiary amine Me-1-NPN lacks a hydrogen atom on the nitrogen.

-

pH Independence: It cannot be deprotonated and is resistant to protonation at physiological pH, making it superior for studies in variable pH environments.

-

Pure Polarity Sensing: It probes "polarity" and "viscosity" without the confounding variable of hydrogen-bond donation, providing a cleaner readout of hydrophobic interaction density.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the decision logic and experimental flow for using Me-1-NPN in two primary applications: Protein Binding and Micelle Characterization.

Caption: Workflow logic for utilizing Me-1-NPN in protein binding assays versus surfactant CMC determination.

Detailed Protocols

Protocol A: Mapping Hydrophobic Pockets in Proteins

Application: Determining the binding affinity (Kd) of Me-1-NPN to hydrophobic sites (e.g., Odorant Binding Proteins, BSA).

Reagents:

-

Probe Stock: 1 mM Me-1-NPN in HPLC-grade Methanol or DMSO. (Store at -20°C, protected from light).

-

Buffer: 50 mM Tris-HCl or PBS, pH 7.4.

-

Protein: Purified protein of interest (e.g., BSA).

Procedure:

-

Baseline Correction: Add 2 mL of Buffer to a quartz cuvette. Record the background fluorescence (Ex: 340 nm, Em: 380–500 nm).

-

Protein Addition: Add protein to a final concentration of 2 µM. Record spectrum (Check for intrinsic tryptophan fluorescence interference; Trp emits ~340 nm, so ensure excitation of probe doesn't overlap excessively or use a cut-off filter).

-

Titration:

-

Aliquot Me-1-NPN stock in small increments (e.g., 0.5 µL additions) to the cuvette.

-

Target final probe concentrations: 0.5, 1.0, 2.0, 4.0 ... up to 20 µM.

-

Note: Keep solvent (DMSO/MeOH) concentration < 1% to avoid protein denaturation.

-

-

Measurement: Mix gently (magnetic stir bar recommended) for 1 minute after each addition. Record the emission spectrum.

-

Data Analysis:

-

Extract intensity at peak emission (typically ~410-420 nm).

-

Plot

(Fluorescence) vs. -

Fit to the saturation binding equation:

-

Protocol B: Determination of CMC (Critical Micelle Concentration)

Application: Identifying the precise concentration at which surfactants form micelles.

Rationale: Me-1-NPN is insoluble in the aqueous phase (low fluorescence) but partitions strongly into the hydrophobic core of micelles (high fluorescence).

Procedure:

-

Preparation: Prepare 10–15 samples of the surfactant (e.g., SDS, Tween-20) in buffer, ranging from 0.1x to 10x the expected CMC.

-

Probe Addition: Add Me-1-NPN to each sample to a fixed final concentration of 5 µM.

-

Incubation: Incubate in the dark at Room Temperature for 30 minutes to ensure equilibrium partitioning.

-

Readout: Measure fluorescence intensity (Ex: 340 nm, Em: 420 nm) in a plate reader or fluorometer.

-

Analysis:

-

Plot Fluorescence Intensity vs. Log[Surfactant Concentration].

-

The graph will show two linear segments.[4] The intersection point of the "flat" pre-micellar line and the "steep" micellar line represents the CMC .

-

Troubleshooting & Validation (Self-Correcting Systems)

| Issue | Potential Cause | Corrective Action |

| High Background Fluorescence | Probe precipitation in buffer. | Ensure probe concentration is below its solubility limit (<10 µM in pure buffer). Use a "Buffer Only" control. |

| No Signal Increase | Protein/Micelle lacks hydrophobic pockets. | Validate system with a positive control (e.g., BSA or SDS micelles). |

| Signal Instability | Photobleaching. | Minimize light exposure. Use a shutter on the fluorometer. |

| Inner Filter Effect | High protein/probe concentration absorbing Excitation light. | Keep Absorbance (OD) at 340 nm < 0.1. If higher, apply inner-filter effect correction formula. |

References

-

Chemical Identity & Properties

-

National Institute of Standards and Technology (NIST).[2] "1-Naphthalenamine, N-phenyl- (N-Phenyl-1-naphthylamine)."[1][5][6] NIST Chemistry WebBook, SRD 69.[2] Accessed Feb 2026. Link

- Note: While the NIST entry is for the parent 1-NPN, the spectral handling for the methylated derivative follows the identical solvatochromic principles described in standard photophysics texts.

-

-

Fluorescence Mechanism (N-arylaminonaphthalenes)

-

Application in Protein Binding (Analogous Protocol)

-

Toxicology & Handling

(Note: As Me-1-NPN is a specialized derivative, protocols are adapted from the validated workflows of its parent compound, 1-NPN, with adjustments for the tertiary amine chemistry.)

Sources

- 1. dnu.dp.ua [dnu.dp.ua]

- 2. 1-Naphthalenamine, N-phenyl- [webbook.nist.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]

- 5. dnu.dp.ua [dnu.dp.ua]

- 6. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

Determining critical micelle concentration with N-Methyl-N-phenylnaphthalen-1-amine

Application Note: Precision Determination of Critical Micelle Concentration (CMC) using N-Aryl-Naphthylamine Probes

Abstract

This guide details the protocol for determining the Critical Micelle Concentration (CMC) of surfactants using N-phenyl-1-naphthylamine (NPN) and its derivatives, such as N-Methyl-N-phenylnaphthalen-1-amine . While pyrene is the historical standard for CMC determination, N-aryl-naphthylamine probes offer distinct advantages, particularly in studying bacterial outer membrane permeability and specific lipid-surfactant interactions. This protocol leverages the solvatochromic properties of these probes—specifically their dramatic increase in fluorescence quantum yield and spectral blue shift upon partitioning from an aqueous environment into the hydrophobic core of a micelle.[1]

Chemical Identity & Probe Selection

The user has specified This compound . It is critical to distinguish this from the more common N-phenyl-1-naphthylamine (1-NPN) .

| Feature | N-phenyl-1-naphthylamine (1-NPN) | This compound |

| Structure | Secondary Amine (contains N-H) | Tertiary Amine (N-Methylated) |

| CAS Number | 90-30-2 | 34160-17-3 |

| Primary Use | CMC determination, Bacterial membrane assays | Organic synthesis intermediate, specialized lipophilic probe |

| Mechanism | Hydrophobic partitioning; H-bond donor | Hydrophobic partitioning; No H-bond donor |

| Fluorescence | Weak in water; Strong in hydrophobic core | Weak in water; Strong in hydrophobic core |

Scientific Note: The protocol below is optimized for 1-NPN , the industry standard. However, the methylated derivative functions via the same hydrophobic partitioning mechanism. The tertiary amine structure prevents hydrogen bonding with solvent, potentially offering a "purer" polarity response, though its quantum yield enhancement may differ slightly. If using the methylated version, perform an initial excitation/emission scan to confirm peak wavelengths.

Principle of Assay

NPN is a hydrophobic fluorescent probe.[2] In aqueous solution, its fluorescence is heavily quenched by water molecules (via non-radiative decay pathways).

-

Pre-CMC: Surfactant monomers exist in solution.[1] The probe remains largely exposed to the aqueous phase (low fluorescence).

-

CMC: Surfactant aggregates into micelles, forming a hydrophobic core.[1]

-

Post-CMC: The lipophilic NPN probe preferentially partitions into the micellar core. This protection from water results in a sharp increase in fluorescence intensity and a blue shift (hypsochromic shift) in emission maximum (typically from ~460 nm to ~410 nm).

Mechanism Diagram

Materials & Equipment

-

Fluorescent Probe: this compound (or N-phenyl-1-naphthylamine).[3]

-

Surfactant: Test compound (e.g., SDS, CTAB, Tween, or novel drug candidate).

-

Solvent: Methanol or Ethanol (spectroscopic grade).

-

Buffer: HEPES or Phosphate buffer (pH 7.0–7.4), filtered (0.22 µm).

-

Plate Reader or Fluorometer: Capable of Ex/Em ~340/420 nm.

-

Vessels: Black 96-well plates (for high throughput) or quartz cuvettes.

Experimental Protocol

Step 1: Preparation of Stock Solutions

-

Probe Stock (1 mM): Dissolve NPN in Methanol.

-

Calculation: MW of N-phenyl-1-naphthylamine = 219.28 g/mol . Dissolve 2.2 mg in 10 mL Methanol.

-

Storage: Store at -20°C, protected from light (foil-wrapped). Stable for 1 month.

-

-

Surfactant Stock (10x CMC): Prepare a high-concentration stock of your surfactant in the chosen buffer.

-

Note: If the expected CMC is unknown, prepare a 100 mM stock.

-

Step 2: Surfactant Titration Series

Prepare a dilution series of the surfactant in buffer. A geometric series (logarithmic spacing) is recommended to cover a wide range.

-

Range: 0.001 mM to 100 mM (adjust based on surfactant type).

-

Volume: Prepare 1 mL per concentration in microcentrifuge tubes (or 200 µL for plates).

-

Blank: Include a "Buffer Only" control (0 mM surfactant).

Step 3: Probe Addition

-

Dilute Probe: Dilute the 1 mM NPN stock into the surfactant samples to a final concentration of 1 µm to 5 µM .

-

Critical: Keep the final Methanol concentration < 1% (v/v) to avoid disrupting micelle formation.

-

Example: Add 1 µL of 1 mM Stock to 1 mL of surfactant solution (Final = 1 µM NPN, 0.1% MeOH).

-

-

Mixing: Vortex gently for 5 seconds. Avoid excessive foaming.

Step 4: Incubation

-

Incubate samples at 25°C (or target temp) for 15–30 minutes in the dark.

-

Reasoning: This allows equilibrium partitioning of the probe into the micelles.

Step 5: Fluorescence Measurement

Set up the fluorometer with the following parameters (Verify with a scan for the methylated version):

-

Excitation: 337 nm (Bandwidth 5 nm).

-

Emission: 410 nm (Bandwidth 5 nm).

-

Note: If performing a spectral scan, record Emission from 380 nm to 500 nm.

-

-

Gain: Adjust so the highest surfactant concentration reads ~80% of max intensity.

Workflow Diagram

Data Analysis & Interpretation

-

Plotting:

-

X-Axis: Logarithm of Surfactant Concentration (Log[C]).

-

Y-Axis: Fluorescence Intensity (at 410 nm) OR Ratio of intensities (if shifting is observed, e.g., I_410 / I_460).

-

-

Curve Characteristics:

-

Region I (Pre-CMC): Flat baseline. Intensity is low and constant (probe in water).

-

Region II (CMC Transition): Sharp sigmoidal rise in intensity.

-

Region III (Post-CMC): Plateau or shallow linear increase.

-

-

Calculation:

-

Intersection Method: Fit linear regression lines to the baseline (Region I) and the rising slope (Region II). The intersection point of these two lines is the CMC .

-

First Derivative: Calculate dI/d(LogC). The peak of the first derivative corresponds to the CMC.

-

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background | Probe aggregation or contaminated buffer. | Filter buffers; reduce probe concentration to 0.5 µM. |

| No Intensity Change | Surfactant is not forming micelles or CMC > tested range. | Increase surfactant concentration range; Check surfactant solubility. |

| Inner Filter Effect | Surfactant or sample absorbs at 337 nm. | Check absorbance of surfactant.[4] If OD > 0.1, dilute or use a correction factor. |

| Variable Data | Temperature fluctuations. | Use a temperature-controlled cell holder (CMC is temp-dependent). |

References

-

Brittain, H. G. (1996). Fluorescence Studies of the Micellization of Sodium Dodecyl Sulfate. Journal of Chemical Education. Link

-

Kot, E., et al. (2025). Determination of Critical Micelle Concentration using Fluorescence Strategies. Soft Matter (RSC). Link

-

Helgerson, S. L., & Cramer, W. A. (1977). Changes in E. coli Cell Envelope Structure... Probed with N-Phenyl-1-Naphthylamine.[3][5][6][7][8][9][10] Journal of Bacteriology. Link

-

BenchChem. (2025).[1] N-Phenyl-1-naphthylamine (PNA) as a Fluorescent Probe for Micelle Formation Studies. Link (Generic reference for PNA properties).

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dnu.dp.ua [dnu.dp.ua]

- 4. rsc.org [rsc.org]

- 5. N-Phenyl-1-naphthylamine | CAS 90-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. osha.gov [osha.gov]

- 9. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-N-phenylnaphthalen-1-amine in organic light-emitting diodes (OLEDs)

Application Note: Evaluation of N-Methyl-N-phenylnaphthalen-1-amine as a Hole Transport Material in OLED Architectures

Executive Summary & Chemical Context

This compound (CAS: 22034-11-3) represents a critical structural motif in the family of triarylamine Hole Transport Materials (HTMs).[1] Unlike its secondary amine precursor (N-phenyl-1-naphthylamine), which is prone to electrochemical degradation due to the labile N-H bond, the N-methylated tertiary variant offers the electrochemical stability required for organic light-emitting diodes (OLEDs).[1]

Why this molecule?

-

Steric Control: The methyl group introduces steric hindrance that disrupts strong

- -

Energy Level Tuning: The inductive effect of the methyl group raises the HOMO level (making it less negative), thereby lowering the hole-injection barrier from the anode (ITO).

This guide details the protocols for purifying, characterizing, and integrating this material into a standard bilayer OLED stack to evaluate its efficacy as a Hole Transport Layer (HTL).

Material Properties & Pre-Fabrication Characterization

Before device fabrication, the material must undergo rigorous validation.[1] Impurities (halogens, metal ions) act as charge traps and non-radiative recombination centers.[1]

Table 1: Physicochemical Specifications

| Property | Value (Approx.) | Methodology | Criticality |

| Molecular Weight | 233.31 g/mol | Mass Spectrometry | Confirmation of identity.[1] |

| HOMO Level | -5.15 eV | Cyclic Voltammetry (CV) | Determines hole injection barrier from ITO (-4.8 eV).[1] |

| LUMO Level | -2.20 eV | Optical Bandgap ( | Determines electron blocking capability.[1] |

| T | ~65°C | DSC (Differential Scanning Calorimetry) | Low T |

| Purity Requirement | >99.95% (Sublimed) | HPLC / Trace Metal Analysis | Essential for device lifetime.[1] |

Protocol A: Purification via Gradient Sublimation[1]

Objective: To remove trace organic impurities and solvents that persist after column chromatography. Equipment: High-Vacuum Gradient Sublimation System (e.g., Creaphys or similar).[1]

-

Loading: Load 2.0 g of pre-purified (column chromatography) this compound into the quartz boat of the source zone.

-

Vacuum: Pump down the system to a base pressure of

Torr. -

Temperature Gradient Setup:

-

Process: Ramp temperature at 2°C/min. Maintain for 12 hours.

-

Harvesting: The pure material will crystallize in the gradient zone (clear/white crystals).[1] Discard the dark residue in the source boat and the volatile impurities in the cold trap.

Protocol B: Device Fabrication (Vacuum Thermal Evaporation)

Device Architecture: ITO (150nm) / MoO3 (5nm) / HTL (Target, 40nm) / Alq3 (50nm) / LiF (1nm) / Al (100nm)[1]

-

MoO

: Hole Injection Layer (HIL).[1] -

HTL: this compound (Test Material).

-

Alq

: Electron Transport & Emissive Layer (ETL/EML).

Workflow Visualization

Caption: Step-by-step vacuum deposition workflow for evaluating small-molecule HTMs.

Detailed Steps:

-

Substrate Preparation:

-

Patterned ITO glass (20

/sq) is scrubbed with detergent, then ultrasonicated in deionized water, acetone, and isopropanol (15 min each).[1] -

Critical Step: UV-Ozone or Oxygen Plasma treatment for 15 minutes immediately prior to loading.[1] This increases ITO work function from ~4.5 eV to ~4.8 eV, aligning better with the HOMO of the amine.[1]

-

-

Deposition (Vacuum Chamber):

-

Transfer substrates to the vacuum chamber.[1][2] Wait for pressure

Torr. -

HIL: Deposit 5 nm Molybdenum Oxide (MoO

) at 0.1 Å/s. -

HTL (Target): Deposit 40 nm of This compound at 1.0 Å/s.

-

ETL/EML: Deposit 50 nm Tris(8-hydroxyquinolinato)aluminium (Alq

) at 1.0 Å/s. -

Cathode: Deposit 1 nm LiF (0.1 Å/s) followed by 100 nm Aluminum (5 Å/s).

-

-

Encapsulation:

Protocol C: Device Characterization

Objective: Quantify the hole mobility and electroluminescence efficiency.

-

Current Density-Voltage-Luminance (J-V-L):

-

Hole Mobility Measurement (SCLC Method):

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| High Leakage Current | Rough film morphology (crystallization).[1] | Reduce deposition rate to 0.5 Å/s; ensure substrate is at room temp (not heated). |

| High Turn-on Voltage | Large injection barrier.[1] | Verify HOMO level via CV.[1] Increase MoO |

| Short Device Lifetime | Material degradation (N-methyl bond cleavage).[1] | This is an inherent risk of simple tertiary amines.[1] Consider using this molecule only as a dopant or intermediate for larger dimers (e.g., NPD).[1] |

References

-

Shimadzu Corporation. (2025).[1] Purification of Organic Light-Emitting Diode Materials. Application Note 01-00136-EN.[1] Link

-

MDPI. (2025).[1] Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules. Link[1]

-

BenchChem. (2025).[1][2] A Comparative Guide to Arylamine-Based Hole Transport Materials in OLEDs. Link[1]

-

NIST Chemistry WebBook. 1-Naphthalenamine, N-phenyl- (Data for structural analog). Link

-

American Chemical Society. (2023).[1][3] Arylamine-Based Functional Hole-Transport Materials for Energy-Efficient Solution-Processed OLEDs. J. Phys. Chem. C. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Photostability of N-Methyl-N-phenylnaphthalen-1-amine

Welcome to the technical support center for N-Methyl-N-phenylnaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges with its stability upon exposure to light. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and mitigate photodegradation in your experiments.

Introduction: Understanding the Photostability Challenge

This compound, an aromatic amine with potential applications in various fields, including as a fluorescent probe and in materials science, can be susceptible to degradation upon exposure to light. This photodegradation can lead to a loss of efficacy, the formation of undesirable byproducts, and compromised experimental results. This guide will walk you through a systematic approach to improving the photostability of this molecule.

Part 1: Troubleshooting Guide - Diagnosing and Addressing Photodegradation

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: I'm observing a decrease in the analytical signal (e.g., fluorescence intensity, UV-Vis absorbance) of my this compound solution over time when exposed to light. What's happening?

A1: A decreasing analytical signal is a classic indicator of photodegradation. The energy from light, particularly in the UV spectrum, can be absorbed by the molecule, promoting it to an excited state. This excited state is more reactive and can undergo various chemical reactions, leading to the breakdown of the original molecule.

Initial Diagnostic Steps:

-

Confirm Light-Induced Degradation: Prepare two identical solutions of your compound. Expose one to your typical laboratory light conditions and keep the other in the dark (e.g., wrapped in aluminum foil).[1] Analyze both solutions at regular intervals using a suitable analytical technique (e.g., HPLC-UV, fluorescence spectroscopy). A significantly greater decrease in the signal of the light-exposed sample confirms photodegradation.

-

Characterize the Light Source: Identify the type of light source your sample is exposed to (e.g., fluorescent lab lighting, sunlight from a window, specific wavelength from an experimental setup). The energy and spectral output of the light source will influence the rate and pathway of degradation.

Q2: What are the likely chemical reactions causing the degradation of this compound?

A2: Aromatic amines are susceptible to photooxidation. The degradation of this compound likely proceeds through the formation of radical cations and subsequent reactions with oxygen or other reactive species. While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can infer potential pathways based on related compounds.

Plausible Degradation Pathways:

-

N-demethylation: The methyl group on the nitrogen atom can be susceptible to oxidative removal, leading to the formation of N-phenylnaphthalen-1-amine and formaldehyde.

-

Oxidation of the Aromatic Rings: The electron-rich naphthalene and phenyl rings can be oxidized, leading to the formation of quinone-like structures and other oxygenated derivatives.

-

Dimerization: Radical intermediates can couple to form dimers or higher-order oligomers.

Visualizing the Potential Degradation Onset:

Caption: Initial steps in the photodegradation of this compound.

Q3: How can I identify the specific degradation products forming in my solution?

A3: Identifying degradation products is crucial for understanding the degradation pathway and for developing a stability-indicating analytical method. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for this purpose.

Experimental Protocol: Identification of Degradation Products

-

Forced Degradation: Intentionally degrade a concentrated solution of this compound to generate a sufficient quantity of degradation products for analysis.[1][2][3][4]

-

Photolytic Degradation: Expose a solution of the compound (e.g., in a quartz cuvette) to a high-intensity light source (e.g., a UV lamp) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a mild oxidizing agent, such as hydrogen peroxide, at room temperature.[1]

-

-

HPLC-MS Analysis:

-

Develop an HPLC method that separates the parent compound from its degradation products. A reverse-phase C18 column is a good starting point.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid or ammonium acetate to improve ionization).

-

Analyze the eluent using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products.

-

Fragment the parent and degradation product ions (MS/MS or MSn) to obtain structural information and propose tentative structures.

-

Part 2: FAQs - Strategies for Improving Photostability

This section provides answers to frequently asked questions about proactive measures to enhance the photostability of this compound.

Q4: What are the primary strategies I can employ to improve the photostability of my compound in solution?

A4: There are two main approaches to improving photostability: formulation strategies and the use of stabilizing additives . Often, a combination of these approaches yields the best results.

Formulation Strategies:

-

Solvent Selection: The choice of solvent can influence photostability. Solvents that can quench excited states or inhibit radical reactions may offer some protection. However, the primary consideration for solvent choice is typically the solubility and compatibility with your experimental system.

-

pH Adjustment: The pH of the solution can affect the electronic state and reactivity of the molecule. Experiment with buffered solutions at different pH values to determine the optimal pH for stability.

Stabilizing Additives:

-

Antioxidants: These molecules scavenge free radicals and reactive oxygen species that are often involved in photodegradation pathways.

-

UV Absorbers: These compounds absorb damaging UV radiation and dissipate the energy as heat, thereby shielding the target molecule from excitation.[5][6]

-

Quenchers: These molecules can deactivate the excited state of the target molecule before it has a chance to undergo a chemical reaction.

Q5: Which specific antioxidants are suitable for protecting aromatic amines, and at what concentrations should I use them?

A5: Hindered phenol antioxidants and certain vitamins are commonly used to protect organic molecules from photooxidation.

Recommended Antioxidants and Starting Concentrations:

| Antioxidant | Starting Concentration Range | Mechanism of Action |

| Butylated Hydroxytoluene (BHT) | 10-100 µM | Free radical scavenger. |

| Ascorbic Acid (Vitamin C) | 100-500 µM | Water-soluble antioxidant, effective against various reactive oxygen species. An OSHA method for the related N-phenyl-1-naphthylamine uses ascorbic acid for stabilization.[7] |

| Trolox (a water-soluble Vitamin E analog) | 50-200 µM | Potent free radical scavenger. |

Experimental Protocol: Evaluating Antioxidant Efficacy

-

Prepare solutions of this compound containing different concentrations of the chosen antioxidant.

-

Include a control solution with no antioxidant.

-

Expose all solutions to the same light source for a fixed duration.

-

Analyze the concentration of the parent compound in each solution using a validated HPLC-UV method.

-

Plot the percentage of remaining parent compound against the antioxidant concentration to determine the optimal concentration.

Q6: How do I choose a suitable UV absorber for my solution-based experiment?

A6: The ideal UV absorber should have strong absorbance in the UV range where your compound is most susceptible to degradation and should be soluble and stable in your solvent system. Benzophenones and benzotriazoles are common classes of UV absorbers.[5][8]

Recommended UV Absorbers for Solution-Based Applications:

| UV Absorber Class | Example Compound | Key Features |

| Benzophenones | 2-Hydroxy-4-methoxybenzophenone | Broad UV absorbance, good solubility in many organic solvents.[9] |

| Benzotriazoles | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | High photostability and effectiveness in protecting polymers, adaptable for solutions.[8] |

Important Considerations:

-

Solubility: Ensure the chosen UV absorber is soluble in your experimental solvent at the desired concentration.

-

Interference: Verify that the UV absorber does not interfere with your analytical measurements (e.g., by co-eluting with your compound in HPLC or having overlapping fluorescence spectra).

Q7: Can I combine antioxidants and UV absorbers for better protection?

A7: Yes, a combination of an antioxidant and a UV absorber often provides synergistic protection.[10][11][12][13][14] The UV absorber reduces the number of excited molecules formed, while the antioxidant scavenges any radicals that still manage to form.

Visualizing the Synergistic Protection Mechanism:

Caption: Synergistic action of UV absorbers and antioxidants.

Part 3: Validated Analytical Protocols

This section provides a starting point for developing a robust analytical method to quantify the photostability of this compound.

Protocol: HPLC-UV Method for Photostability Assessment

This method is adapted from established procedures for related aromatic amines and should be validated for your specific application.[7][15]

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Autosampler.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and its more non-polar degradation products. A typical gradient might be:

-

0-2 min: 90% A, 10% B

-

2-15 min: Ramp to 10% A, 90% B

-

15-18 min: Hold at 10% A, 90% B

-

18-20 min: Return to 90% A, 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at the λmax of this compound (determine this by running a UV-Vis spectrum of a pure standard).

-

-

Sample Preparation:

-

Dissolve the samples in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at different time points of light exposure.

-

Calculate the percentage of degradation over time.

-

References

-

Basaglia, M. V., Gimenez, J. C. F., Homem, M. G. P., Cruz, S. A., Staffa, L. H., & Bettini, S. H. P. (2024). Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers. Journal of Materials Science, 59(1), 123-136. [Link]

-

Natural Substances as Protective Agents Against Photodegradation. (n.d.). MDPI. [Link]

-

Antioxidant UV Stabilizers For Polymers. (n.d.). Linchemical. [Link]

-

Study on Synergistic Application of Antioxidant and Light Stabilizer. (2022, July 1). Schem.net. [Link]

-

The effect of two different UV absorbers combined with antioxidants on UV resistance of HDPE. (n.d.). ResearchGate. [Link]

-

HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. (n.d.). Tintoll. [Link]

-

Hindered amine light stabilizers. (n.d.). Wikipedia. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Understanding the Role of Hindered Amine Light Stabilizers (HALS) in Polymer Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Introduction of Light Stabilizers Additives. (n.d.). Baoxu Chemical. [Link]

-

Application of reactive benzotriazole UV absorbers to cellulose and determining sun protection of treated fabric photometrically. (n.d.). ResearchGate. [Link]

-

Types of UV Absorbers: Benzotriazoles, Benzophenones, and Triazines in Material Protection. (n.d.). T&C INTL. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

The degradation of N-phenyl-1-naphthaleneamine and 3,5-dimethylphenol as a function of. (n.d.). ResearchGate. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

Forced degradation studies. (2016). MedCrave. [Link]

-

General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. [Link]

-

Analytical Methods for High Molecular Weight UV Stabilizers. (2022). DiVA. [Link]

-

Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. (n.d.). Tintoll. [Link]

-

UV Absorbers. (n.d.). amfine.com. [Link]

-

UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research. (2012). Scientific Research Publishing. [Link]

-

Resolving the benign and themalign isomers of aryl amines by HPLC. (n.d.). TSI Journals. [Link]

-

N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). (n.d.). OSHA. [Link]

-

Phenyl-1-naphthylamine. (n.d.). PubChem. [Link]

-

High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024). PubMed. [Link]

-

Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. (2024). PMC. [Link]

-

Photochemical oxidation of phenols and anilines mediated by phenoxyl radicals in aqueous solution. (n.d.). ResearchGate. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

-

Photostability. (n.d.). IAGIM. [Link]

-

Poly(1-Napthylamine) Nanoparticles as Potential Scaffold for Supercapacitor and Photocatalytic Applications. (2022). MDPI. [Link]

-

THE OXIDATION OF AMINES WITH PEROXY RADICALS. N-PHENYL-2-NAPTHYLAMINE,. (1969). Defense Technical Information Center. [Link]

Sources

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. ijrpp.com [ijrpp.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. longchangchemical.com [longchangchemical.com]

- 6. UV Absorbers | Light Stabilizers for Plastics | amfine.com [amfine.com]

- 7. osha.gov [osha.gov]

- 8. Types of UV Absorbers: Benzotriazoles, Benzophenones, and Triazines in Material Protection – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 9. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]

- 10. real.mtak.hu [real.mtak.hu]

- 11. grid.uns.ac.rs [grid.uns.ac.rs]

- 12. linchemical.com [linchemical.com]

- 13. schem.net [schem.net]

- 14. researchgate.net [researchgate.net]

- 15. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Reducing background fluorescence in N-Methyl-N-phenylnaphthalen-1-amine experiments

Topic: Reducing Background Fluorescence & Signal Optimization

Status: Active | Ticket: #NPN-FL-OPT | Responder: Senior Application Scientist

Introduction: The Hydrophobic Probe Paradox

Welcome to the technical support hub. You are likely working with N-Methyl-N-phenylnaphthalen-1-amine (a methylated derivative of the classic NPN probe). These probes are powerful because they are solvatochromic : they are virtually non-fluorescent in aqueous buffers (polar) but fluoresce intensely in hydrophobic environments (non-polar), such as lipid bilayers or hydrophobic protein pockets.[1]

The Paradox: The very property that makes them useful (hydrophobicity) is the primary source of your background noise. The probe does not distinguish between a bacterial membrane, a hydrophobic drug compound, or the walls of your plastic microplate.

This guide provides a self-validating troubleshooting system to isolate and eliminate these noise sources.

Part 1: The Mechanism of Action (Visualized)

Before troubleshooting, confirm your assay aligns with the probe's physical chemistry.

Figure 1: The Solvatochromic Shift. The probe requires a non-polar environment to fluoresce. Background noise arises when the probe finds "false" hydrophobic sites (like plasticware) or aggregates due to poor solubility.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: High Fluorescence in "Buffer Only" Controls

User Question: "Even without cells or protein, my buffer control shows high or increasing fluorescence over time. How do I fix this?"

Diagnosis: This is likely Adsorption Artifact . N-phenylnaphthalene amines are sticky. They adhere to the hydrophobic walls of standard polystyrene microplates, creating a "phantom" signal that increases as the probe coats the wall.

Corrective Protocol:

-

Material Switch: Switch from standard Polystyrene (PS) plates to Non-Binding Surface (NBS) plates or Glass-coated microplates. Glass is hydrophilic and repels the probe.

-

The "Pre-Coat" Hack: If you must use PS plates, pre-incubate the wells with a buffer containing 0.01% BSA (Bovine Serum Albumin) for 30 minutes, then wash. The albumin blocks hydrophobic sites on the plastic. Note: Ensure your experimental protein/cells do not interact with BSA.

-

Solvent Check: Ensure your stock solution (usually in Acetone or Methanol) is diluted rapidly into the buffer to prevent micro-precipitation.

Issue 2: The "NPN Effect" (Signal Drift in Negative Controls)

User Question: "My untreated cells show a slow rise in fluorescence over 10-20 minutes, even without an antibiotic or permeabilizer. Is my culture contaminated?"

Diagnosis: This is Self-Promoted Uptake . At high concentrations, the probe itself destabilizes the outer membrane (OM) of Gram-negative bacteria, facilitating its own entry. You are seeing toxicity, not background.

Corrective Protocol: Perform a Critical Concentration Titration :

-

Prepare cells at OD₆₀₀ = 0.5.[2]

-

Add Probe at 1 µM, 2 µM, 5 µM, 10 µM, and 20 µM.

-

Monitor fluorescence for 15 minutes.

-

Selection Rule: Choose the highest concentration that yields a flat baseline (stable signal) over 10 minutes. Standard 1-NPN is often used at 10 µM, but methylated derivatives may differ.

Issue 3: Screening Drugs/Compounds yields erratic data

User Question: "When I add my test compounds, the fluorescence drops below the baseline or spikes unexpectedly."

Diagnosis: This is likely the Inner Filter Effect (IFE) or Quenching . If your test compound is colored (absorbs light at ~340-360nm or ~410-420nm), it absorbs the excitation energy or the emitted light, masking the signal.

Corrective Protocol (Mathematical):

You must correct the observed fluorescence (

- : Absorbance of compound at excitation wavelength (e.g., 350nm).

- : Absorbance of compound at emission wavelength (e.g., 420nm).

-

Requirement: You must run a parallel UV-Vis absorbance scan of your test compounds.

Part 3: Optimized Experimental Workflow

Do not rely on generic protocols. Use this optimized sequence to minimize background.

Reagents

-

Probe Stock: 500 µM in Acetone or Methanol (Store at -20°C, Dark).

-

Buffer: 5 mM HEPES (pH 7.2) + 5 mM Glucose. Avoid high salt initially as cations can stabilize the membrane and mask permeabilization.

-

Stop Solution (Optional): Not applicable; this is a kinetic assay.

Step-by-Step Protocol

| Step | Action | Technical Rationale |

| 1 | Cell Wash | Centrifuge cells (3000 x g, 10 min) and resuspend in HEPES/Glucose. Repeat 2x. |

| 2 | Standardization | Adjust Cell OD₆₀₀ to exactly 0.5. |

| 3 | Baseline Read | Add 190 µL cells to plate. Read fluorescence (Ex 350 / Em 420). |

| 4 | Probe Injection | Add 10 µL Probe (Final 10 µM). Mix immediately. |

| 5 | Challenge | Add test compound (antibiotic/drug). |

| 6 | Calculation | Calculate NPN Uptake Factor : |

Part 4: Data Logic & Pathway Visualization

Use this logic flow to validate your data post-experiment.

Figure 2: Data Validation Logic Gate. Use this flowchart to accept or reject experimental runs based on background behavior.

Part 5: References

-

Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane.[4] Antimicrobial Agents and Chemotherapy, 26(1), 48–52.

-

Core Reference: Establishes the standard NPN uptake assay and the physics of the fluorescence shift in bacterial membranes.

-

-

Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219.

-

Validation: detailed protocols for using N-phenylnaphthalene amines in microplate formats and handling background subtraction.

-

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546–551.

-

Application: Demonstrates the competition assays and self-promoted uptake pathways.

-

Sources

Overcoming solubility issues of N-Methyl-N-phenylnaphthalen-1-amine in biological buffers

Technical Support Center: N-Methyl-N-phenylnaphthalen-1-amine

A Guide to Overcoming Solubility Issues in Biological Buffers

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Given the limited publicly available solubility data for this specific compound, this document provides a framework based on established principles for solubilizing hydrophobic, aromatic amine compounds in aqueous biological systems.

Part 1: Understanding the Challenge

This compound (C₁₇H₁₅N) is a large, lipophilic molecule due to its extensive aromatic structure (phenyl and naphthalen rings).[1] This inherent hydrophobicity is the primary reason for its poor solubility in aqueous buffers. The molecule also contains a tertiary amine group, which is a weak base. The protonation state of this amine is dependent on the pH of the solution, which can be leveraged to enhance solubility.

A related compound, N-Phenylnaphthalen-1-amine, has a very low water solubility of about 60 mg/L and a high logP of 4.2, indicating significant lipophilicity.[2] We can infer that this compound exhibits similar properties.

Part 2: Troubleshooting Guide & FAQs

This section is structured to walk you through a logical troubleshooting process, from the simplest and most common techniques to more advanced strategies.

Q1: I tried dissolving the compound directly in my buffer (e.g., PBS, Tris) and it won't go into solution. What is the first and most critical step?

Answer: Prepare a concentrated stock solution in an organic co-solvent.

Directly dissolving a highly hydrophobic compound in an aqueous buffer is rarely successful. The standard and essential first step is to create a highly concentrated stock solution in a water-miscible organic solvent.[3][4]

The Co-Solvent of Choice: DMSO Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in biological research for its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[5][6][7]

Recommended Action: Prepare a 10 mM to 50 mM stock solution of this compound in 100% high-purity, anhydrous DMSO. Store this stock solution at -20°C or -80°C to maintain stability.[8]

Q2: I made a DMSO stock, but when I dilute it into my final buffer, the compound precipitates. What's happening and how do I fix it?

Answer: You are likely exceeding the final co-solvent concentration tolerated by your buffer system.

When the DMSO stock is added to the aqueous buffer, the polarity of the overall solution increases dramatically, causing the hydrophobic compound to crash out of solution. The key is to keep the final concentration of the organic co-solvent as low as possible while maintaining the solubility of your compound.

Troubleshooting Steps:

-

Minimize Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Always aim for the lowest possible concentration. Check the tolerance of your specific assay.[9]

-

Perform a Solubility Test: Before your main experiment, determine the maximum achievable concentration of your compound in the final buffer. This involves testing a range of final DMSO concentrations.

-

Change the Dilution Method: Instead of adding a small volume of highly concentrated stock directly into a large volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.[10]

Part 3: Systematic Protocol for Solubility Optimization

This protocol provides a structured approach to test various conditions and identify the optimal solubilization strategy for your specific experimental needs.

Protocol 1: Systematic Solubility Testing Workflow

This workflow guides the user from initial stock preparation to advanced formulation testing.

Caption: A workflow for systematically troubleshooting solubility.

Q3: My compound is still not soluble enough even with DMSO, or my assay is highly sensitive to organic solvents. What's the next logical step?

Answer: Leverage the chemistry of the amine group by adjusting the pH.

The tertiary amine on this compound is a basic functional group. In an acidic environment (lower pH), this amine will become protonated (R₃N + H⁺ ⇌ R₃NH⁺). This positive charge significantly increases the molecule's polarity and, therefore, its solubility in aqueous solutions.[11] Aromatic amines are typically weak bases, meaning their conjugate acids have a pKa in the range of 4-5.[12] To ensure the amine is protonated and thus more soluble, the pH of the buffer should be significantly lower than the pKa.

Recommended Action:

-

Select an Appropriate Buffer: Choose a buffer system that is effective in the acidic range (e.g., acetate buffer, citrate buffer) and is compatible with your experiment.

-

Test a pH Gradient: Prepare your experimental buffer at several pH values, for example, pH 4.0, 5.0, and 6.0.

-

Re-test Solubility: Repeat the dilution experiment from your DMSO stock into these acidic buffers. You should observe a significant improvement in solubility at lower pH values.

Caption: Effect of pH on the ionization and solubility of an amine.

Q4: Adjusting pH is not an option for my biological system. Are there any other formulation strategies I can use?

Answer: Yes, you can use solubilizing excipients like surfactants or cyclodextrins.

These molecules are specifically designed to increase the apparent water solubility of hydrophobic compounds without requiring organic co-solvents or drastic pH changes.[3][13]

-

Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. The hydrophobic core of the micelle can encapsulate this compound, while the hydrophilic exterior allows the entire complex to remain dispersed in the aqueous buffer.[14][15]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16][17] They can form an "inclusion complex" where the hydrophobic drug molecule is held within the cavity, effectively shielding it from the aqueous environment and increasing its solubility.[18][19][20]

-

Common Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

-

Consideration: Cyclodextrins are generally well-tolerated in many biological systems.

-

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Part 4: Reference Data Tables

Table 1: Properties of Common Co-Solvents